molecular formula C10H14O4 B1147223 Decarestrictine A CAS No. 127393-90-2

Decarestrictine A

Cat. No. B1147223
CAS RN: 127393-90-2
M. Wt: 198.22
InChI Key:
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Description

Synthesis Analysis

The synthesis of Decarestrictine D, closely related to Decarestrictine A, involves stereoselective oxygenation of (2Z,4E)-alkadienyl alcohol, synthesized through a nickel-catalyzed coupling reaction. This process highlights the efficiency and protective-group-dependent yield, particularly with tri-MOM protective groups, showcasing the complexity and challenges in synthesizing such molecules (Kobayashi et al., 2005).

Molecular Structure Analysis

The molecular structure of Decarestrictine L, another member of the decarestrictine family, was elucidated through total synthesis utilizing a C2 symmetrical diepoxide chiral synthon, demonstrating the intricate stereocontrolled construction of its tetrahydropyranyl nucleus (Machinaga & Kibayashi, 1993).

Chemical Reactions and Properties

The synthesis routes of Decarestrictines often involve key steps such as ring-closing metathesis (RCM) and Yamaguchi esterification. These methods are crucial for constructing the core structure and highlighting the stereoselectivity and functional group compatibility required for these complex molecules (Gupta & Kumar, 2008).

Physical Properties Analysis

Detailed analysis of physical properties specific to this compound is not directly available; however, the physical properties of such compounds can generally be inferred from their molecular structure, such as solubility, melting points, and optical rotation, which are critical for their biological activity and synthesis optimization.

Chemical Properties Analysis

The chemical properties of decarestrictines, including reactivity, stability, and functional group characteristics, play a significant role in their synthesis and potential biological activities. For instance, the protective-group-dependent efficiency in the macrocyclization process illustrates the importance of understanding these properties for successful synthesis (Kobayashi et al., 2005).

Scientific Research Applications

  • The synthesis of different decarestrictines has been a major focus, employing techniques like intramolecular 1,4-addition, ring-closing metathesis, and oxygenation of alkadienyl alcohols. These methods are crucial in constructing the core structure of decarestrictines, including Decarestrictine A (Nokami, Taniguchi, & Ogawa, 1995).

  • Several studies have described total syntheses of decarestrictines, highlighting the importance of stereochemistry in their synthesis. This involves the use of chiral synthons and strategies like hydrolytic kinetic resolution and Sharpless asymmetric dihydroxylation (Mohapatra et al., 2009).

  • Research into the synthesis of decarestrictine analogues, such as botryolides, from cultures of various fungi has also been conducted. These studies contribute to the understanding of the structural and stereochemical diversity within the decarestrictine family (Sy et al., 2008).

  • Investigations into the biosynthesis of the decarestrictine family have revealed interesting aspects, such as the involvement of non-enzymatic reactions in their formation. This sheds light on the complex biosynthetic pathways leading to various decarestrictines (Mayer & Thiericke, 1993).

Mechanism of Action

Target of Action

Decarestrictine A is a member of the decarestrictines, a class of secondary metabolites isolated from various Penicillium strains It is known that decarestrictines exhibit interesting activity in cell line tests with hep-g2 liver cells due to an inhibitory effect on cholesterol biosynthesis .

Mode of Action

It is known that decarestrictines, including this compound, inhibit the de novo formation of cholesterol

Biochemical Pathways

this compound affects the biochemical pathway of cholesterol biosynthesis . By inhibiting this pathway, this compound can potentially disrupt the production of cholesterol, a crucial component of cell membranes and a precursor for the synthesis of other important biomolecules. The downstream effects of this disruption would depend on the specific cellular context and could include alterations in membrane fluidity and function, as well as changes in the synthesis of molecules derived from cholesterol.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in inhibiting cholesterol biosynthesis . This could potentially affect a wide range of cellular processes, from membrane function to signal transduction.

Safety and Hazards

Detailed safety and hazard information for Decarestrictine A can be found in its Safety Data Sheets .

Future Directions

The future directions of Decarestrictine A research could involve further exploration of its inhibitory effect on cholesterol biosynthesis and its potential applications in medicine .

properties

IUPAC Name

(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWPVPJYCLLPQL-PHKLUEOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)C=CC(CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

A: Decarestrictine A is a 10-membered lactone, a type of organic compound, that belongs to the decarestrictine family. It is primarily known for its ability to inhibit cholesterol biosynthesis. [, , , ]

A: this compound is produced by certain fungal species, notably Penicillium simplicissimum and Penicillium corylophilum. [, ]

A: Yes, in vitro studies using the HEP-G2 cell line have confirmed the cholesterol biosynthesis inhibition by this compound. This effect has also been observed in vivo, further supporting its potential as a cholesterol-lowering agent. []

ANone: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of this compound. Further research in chemical databases or the original research papers would be necessary to obtain this information.

A: this compound shares a common structural motif with other decarestrictines: a 10-membered lactone ring. The specific structural differences between this compound and other members of the family, such as variations in the oxygenation pattern between C-3 and C-7, are not detailed in these abstracts. []

A: While the provided abstracts don't offer specific spectroscopic data for this compound, they mention that its structure, along with other decarestrictines, has been elucidated using various spectroscopic techniques. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). [, , ]

A: Decarestrictines are produced through a polyketide biosynthetic pathway. Research using isotope-labeled precursors, like 13C-labeled acetates and malonic acid, has confirmed their origin from a common pentaketide precursor. []

A: Yes, manipulating the pH during fermentation can significantly influence the production of specific decarestrictines. This manipulation allows researchers to direct the fermentation process to yield desired members of the decarestrictine family. [, ]

A: Yes, this compound belongs to a family of structurally related compounds called decarestrictines. These compounds share a 10-membered lactone ring but differ in their oxygenation patterns and substituents. Examples of other decarestrictines include Decarestrictine B, C1, C2, D, E, F, G, H, I, J, L, M, N, and O. [, , , , , , , , , , , , , , , , , , , ]

A: this compound and D are members of the same family of compounds and share a similar core structure. During fermentation, this compound can be converted into Decarestrictine D under acidic conditions. This conversion is not enzyme-catalyzed, but rather a non-enzymatic process, highlighting the complex interplay of factors influencing the production of specific decarestrictines. []

A: Yes, several decarestrictines, including Decarestrictine D, I, J, L, and O, have been successfully synthesized. These syntheses typically involve multiple steps and often employ strategies like ring-closing metathesis (RCM) and stereoselective reactions to construct the 10-membered lactone ring and install the correct stereochemistry. [, , , , , , , , , , , , , ]

A: Yes, recent research has identified a polyketide cyclase enzyme, DcsB, involved in the biosynthesis of Decarestrictine C1. DcsB catalyzes the formation of the medium-ring lactone structure, a challenging step in chemical synthesis. []

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